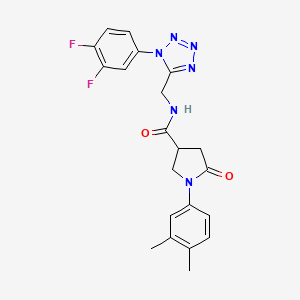

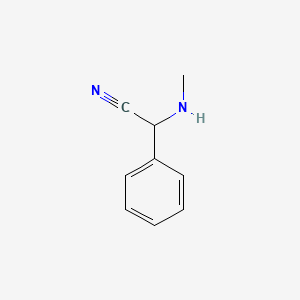

![molecular formula C17H19N3OS B2974364 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893970-24-6](/img/structure/B2974364.png)

2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole derivatives are important heterocyclic compounds that have drawn much attention due to their various biological and medicinal activities . They are known to exhibit a wide range of therapeutic applications such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been found to exhibit various biological activities, which could be attributed to their chemical reactions with biological targets .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anticancer Potential

2-Ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide, as a compound related to thiazole derivatives, shows promise in cancer research. A study synthesized a series of thiazole derivatives, revealing their potent anticancer activities against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Synthesis and Chemical Properties

The synthesis of nitrogen–sulfur-co-doped carbons utilizing ionic liquids related to imidazolium compounds like this compound has been studied. This process allows for tuning the sulfur content while maintaining nitrogen incorporation, useful in creating heterofunctional carbons with high surface areas (Fechler, Fellinger, & Antonietti, 2013).

Potential in Antiulcer Medications

Research has been conducted on the synthesis of imidazo[1,2-a]pyridines, including compounds structurally related to this compound, as potential antiulcer agents. These studies focus on antisecretory and cytoprotective properties in gastrointestinal therapies (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antihypertensive Applications

In the field of cardiovascular research, imidazole derivatives similar to this compound have been explored as nonpeptide angiotensin II receptor antagonists. These compounds have shown effective antihypertensive effects when administered orally, marking their potential in treating hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Catalysis and Chemical Reactions

Studies have also explored the use of imidazole compounds in catalytic processes. For instance, phosphine-imidazolium salts have been utilized in Heck reactions for efficient coupling of aryl bromides with n-butyl acrylate, demonstrating the catalytic versatility of imidazole derivatives (Yang, Lee, & Nolan, 2001).

Antimicrobial Activity

Compounds structurally related to this compound have been investigated for their antimicrobial properties. Research into the synthesis of various imidazole derivatives has shown significant activity against a range of bacterial and fungal pathogens (Salman, Abdel-Aziem, & Alkubbat, 2015).

Direcciones Futuras

The development of new drugs through drug molecules modification plays an important role in the treatment of diseases like lung cancer . Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity over cancer cell lines , suggesting potential future directions for the development of related anti-tumor drugs.

Mecanismo De Acción

Target of Action

The compound 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a derivative of imidazole and thiazole . Imidazole and thiazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole and thiazole derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Imidazole and thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

The compound 3b, which is a derivative of imidazo[2,1-b]thiazole, exhibited promising inhibitory activity over most of the cancer cell lines, with the most remarkable effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Propiedades

IUPAC Name |

2-ethyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPKJHVVZRTLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)

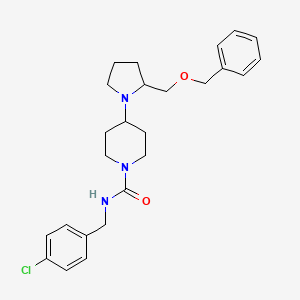

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)